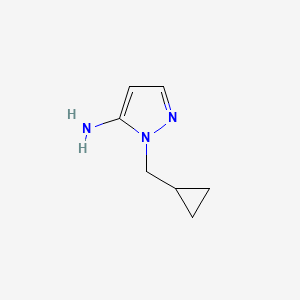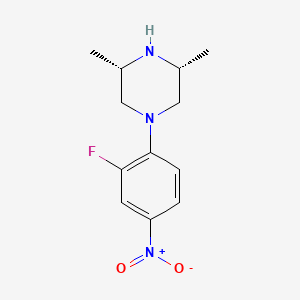
4-Bromo-3-fluoro-2-(tetrahydrofuran-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Bromo-3-fluoro-2-(tetrahydrofuran-2-yl)aniline is an organic compound with the molecular formula C10H11BrFNO It is characterized by the presence of a bromine atom, a fluorine atom, and a tetrahydrofuran ring attached to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-(tetrahydrofuran-2-yl)aniline typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
化学反応の分析
Types of Reactions: 4-Bromo-3-fluoro-2-(tetrahydrofuran-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various substituted aniline derivatives .
科学的研究の応用
4-Bromo-3-fluoro-2-(tetrahydrofuran-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Bromo-3-fluoro-2-(tetrahydrofuran-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms, as well as the tetrahydrofuran ring, can influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects .
類似化合物との比較
- 4-Bromo-2-(trifluoromethyl)aniline
- 4-Bromo-2,3,5,6-tetrafluoroaniline
- 4-Bromo-2-fluoroaniline
Comparison: Compared to these similar compounds, 4-Bromo-3-fluoro-2-(tetrahydrofuran-2-yl)aniline is unique due to the presence of the tetrahydrofuran ring, which can enhance its solubility and reactivity.
特性
分子式 |
C10H11BrFNO |
|---|---|
分子量 |
260.1 g/mol |
IUPAC名 |
4-bromo-3-fluoro-2-(oxolan-2-yl)aniline |
InChI |
InChI=1S/C10H11BrFNO/c11-6-3-4-7(13)9(10(6)12)8-2-1-5-14-8/h3-4,8H,1-2,5,13H2 |
InChIキー |
NUEOGYFNARNFPK-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)C2=C(C=CC(=C2F)Br)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(6,6-Difluorocyclooct-4-yn-1-yl)oxy]acetic acid](/img/structure/B1509838.png)

![5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1509851.png)


![7-Amino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1509856.png)
![4,6-dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1509859.png)

![7-tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B1509872.png)





